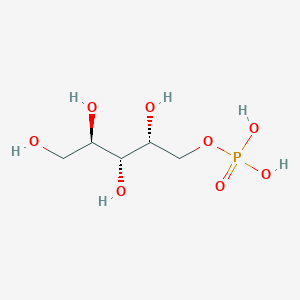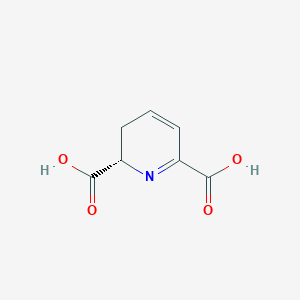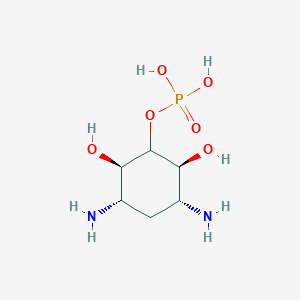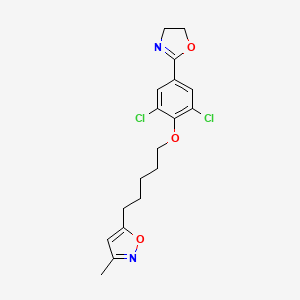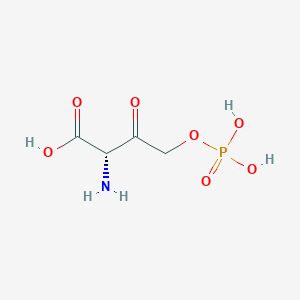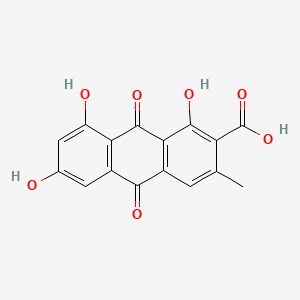
Endocrocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.
Wissenschaftliche Forschungsanwendungen
1. Biosynthetic Pathways in Fungi
Endocrocin, a simple anthraquinone found in fungi, is produced through specific biosynthetic pathways. In Aspergillus fumigatus, the biosynthetic genes required for endocrocin production are regulated by the global regulator LaeA. This includes a nonreducing polyketide synthase (encA), a metallo-β-lactamase type thioesterase (encB), and a monooxygenase (encC). An adjacent gene, encD, influences endocrocin levels, with its deletion resulting in higher production than in the wild-type strain (Lim et al., 2012).
2. Chemical Synthesis Approaches
Endocrocin and related anthraquinone pigments like cinnalutein can be synthesized regioselectively using a Marschalk type reaction, starting from the natural hydroxy anthraquinone emodin. This synthesis approach also opens up possibilities for creating new derivatives of photodynamically active hypericin (Waser et al., 2005).
3. Metabolic Engineering for Production
The biosynthesis of endocrocin has been successfully reconstituted in Saccharomyces cerevisiae by combining enzymes from various sources. This engineering led to increased production of endocrocin and emodin, highlighting the potential of metabolic engineering for efficient production of these compounds (Sun et al., 2019).
4. Redundant Synthesis in Fungi
In Aspergillus fumigatus, two distinct secondary metabolite clusters, trypacidin (tpc) and endocrocin (enc), contribute to endocrocin production. The redundancy in the synthesis pathways of endocrocin in fungi suggests diverse biological roles and evolutionary significance (Throckmorton et al., 2016).
Eigenschaften
CAS-Nummer |
481-70-9 |
|---|---|
Produktname |
Endocrocin |
Molekularformel |
C16H10O7 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23) |
InChI-Schlüssel |
UZOHDKGTYVTYDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Andere CAS-Nummern |
481-70-9 |
Synonyme |
endocrocin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



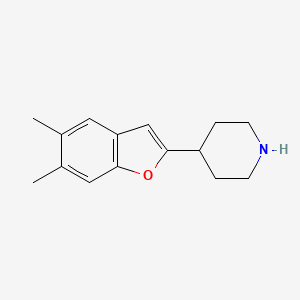
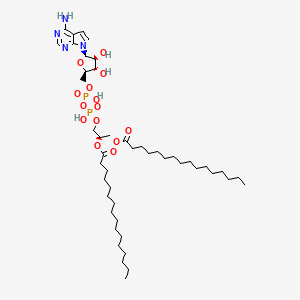
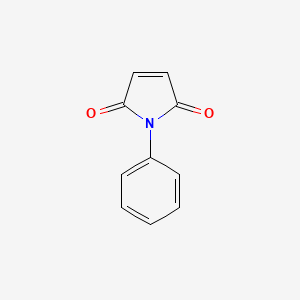
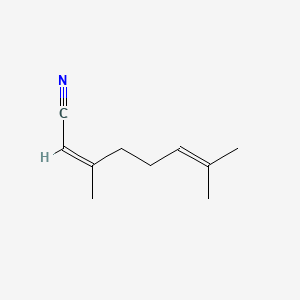
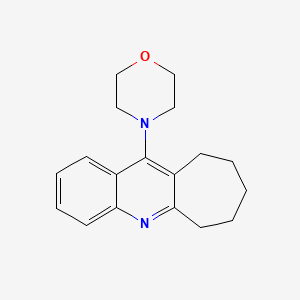
![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)
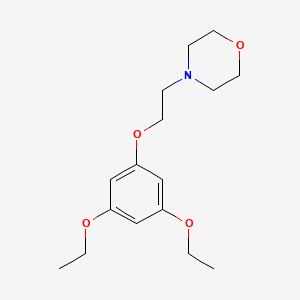
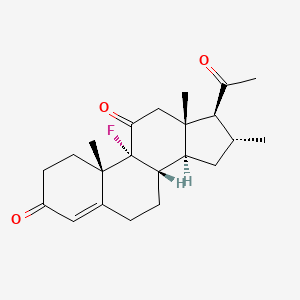
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
